![molecular formula C24H23NO2 B583965 [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1454924-71-0](/img/structure/B583965.png)
[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone typically involves the formation of the indole ring followed by the attachment of the naphthalen-1-ylmethanone moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the use of a chiral auxiliary to ensure the correct stereochemistry at the 4-hydroxypentyl position.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the 4-hydroxypentyl side chain can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the naphthalen-1-ylmethanone moiety can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: The unique structure of [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.
Biology:
Biological Activity Studies: Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used in studies to explore its potential biological activities.
Medicine:
Drug Development: Due to its potential biological activities, this compound may be investigated as a lead compound for the development of new drugs targeting various diseases.
Industry:
Material Science: The unique chemical structure of this compound may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone is likely related to its ability to interact with specific molecular targets in biological systems. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity . The specific molecular targets and pathways involved would depend on the biological activity being investigated. For example, if the compound exhibits anticancer activity, it may interact with signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
3,3’-Diindolylmethane: A compound derived from indole-3-carbinol with known biological activities.
Uniqueness: The uniqueness of [1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone lies in its specific chemical structure, which combines an indole ring with a naphthalen-1-ylmethanone moiety and a chiral hydroxypentyl side chain. This unique structure may confer specific biological activities and make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBQQHYZJTRAS-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017695 |
Source


|
| Record name | (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454924-71-0 |
Source


|
| Record name | (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

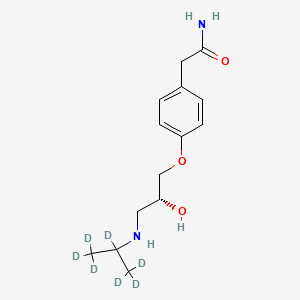
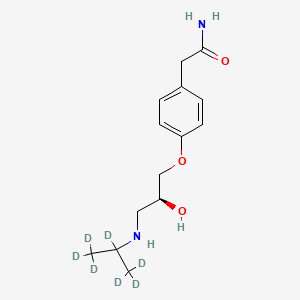
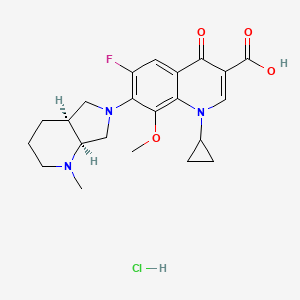
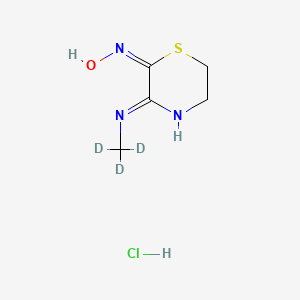
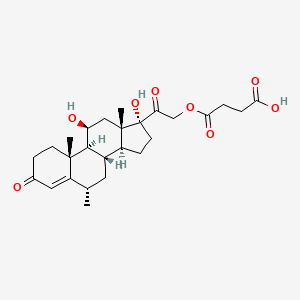
![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)
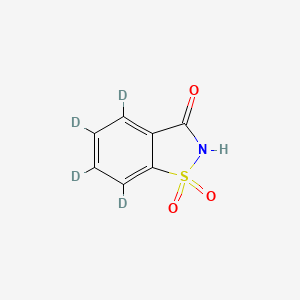

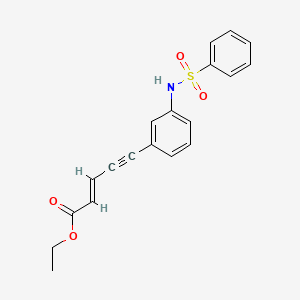
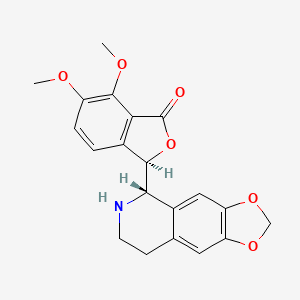
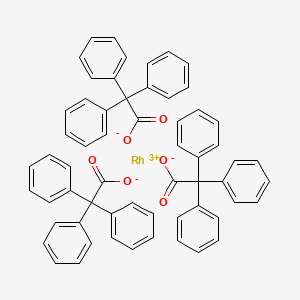
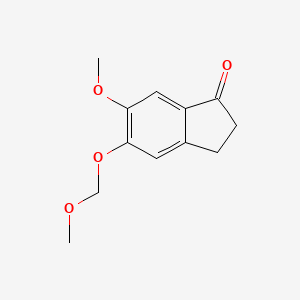
![D-[1-2H]Mannose](/img/structure/B583905.png)
